molecular formula C13H28O4 B093908 5,8,10,13-Tetraoxaheptadecane CAS No. 17392-22-2

5,8,10,13-Tetraoxaheptadecane

Cat. No.: B093908
CAS No.: 17392-22-2
M. Wt: 248.36 g/mol
InChI Key: MHKHVNAGXJGYIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,8,10,13-Tetraoxaheptadecane is a polyether compound with a 17-carbon backbone containing four oxygen atoms at positions 5, 8, 10, and 12. Its structure suggests applications as a solvent, phase-transfer catalyst, or intermediate in organic synthesis. For example, 6,12-Dimethyl-5,8,10,13-tetraoxaheptadecane (a derivative) was synthesized via Ru(II) photocatalyzed reactions using dimethyl sulfoxide (DMSO) as a formaldehyde surrogate, achieving a 62% yield . The compound’s NMR data (1H and 13C) and high-resolution mass spectrometry (HRMS) confirm its ether linkages and branched alkyl chain structure .

Properties

CAS No.

17392-22-2

Molecular Formula

C13H28O4

Molecular Weight

248.36 g/mol

IUPAC Name

1-[2-(2-butoxyethoxymethoxy)ethoxy]butane

InChI

InChI=1S/C13H28O4/c1-3-5-7-14-9-11-16-13-17-12-10-15-8-6-4-2/h3-13H2,1-2H3

InChI Key

MHKHVNAGXJGYIT-UHFFFAOYSA-N

SMILES

CCCCOCCOCOCCOCCCC

Canonical SMILES

CCCCOCCOCOCCOCCCC

Other CAS No.

17392-22-2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Branched Alkanes

2,6,10,14-Tetramethylpentadecane (CAS 1921-70-6)
  • Structure : A 15-carbon branched alkane with methyl groups at positions 2, 6, 10, and 13.
  • Physical Properties :
    • Boiling point: ~300°C (estimated)
    • Density: 0.81 g/cm³
    • Flash point: 110°C .
  • Applications : Used as a reagent or standard in analytical chemistry due to its stability and low polarity .
2,6,10,14-Tetramethylhexadecane (CAS 638-36-8)
  • Structure : A 16-carbon branched alkane with similar methyl branching.
  • Applications : Laboratory reagent with minimal reactivity .

Comparison with 5,8,10,13-Tetraoxaheptadecane :

  • Polarity: The polyether structure of this compound grants higher polarity and water solubility compared to non-polar branched alkanes.
  • Reactivity : Ether linkages make it susceptible to acid-catalyzed cleavage, unlike stable branched alkanes.
  • Applications: Branched alkanes are preferred for non-polar applications (e.g., lubricants), while the tetraoxa compound may serve as a solvent or surfactant .

Chlorinated Cyclic Compounds

Hexachlorocyclohexane (HCH) Isomers (e.g., CAS 608-73-1)
  • Structure : Chlorinated cyclohexane with six chlorine atoms.
  • Physical Properties :
    • High melting points (e.g., 159°C for γ-HCH) due to dense chlorination .
  • Applications: Historically used as pesticides (e.g., lindane), now restricted due to environmental persistence and toxicity .
  • Safety: Classified as persistent organic pollutants (POPs) with carcinogenic and neurotoxic effects .

Comparison with this compound :

  • Environmental Impact : Chlorinated compounds like HCH pose significant ecological risks, whereas polyethers are generally less persistent.
  • Toxicity : HCH isomers are highly toxic, while ethers like this compound are typically low-toxicity, though specific data is lacking .

Complex Oxygen/Nitrogen Heterocycles

4,9,12,15-Tetraoxa-3,5,8,10,14,16-hexaazatetracyclo[11.3.0.0²,⁶.0⁷,¹¹]hexadecan-1(16),2,5,7,10,13-hexaen-3-olate
  • Structure : A fused tetracyclic compound with oxygen and nitrogen atoms.
  • Applications : Specialized roles in coordination chemistry or explosives research due to its strained heterocyclic framework .
  • Reactivity : High instability under thermal or mechanical stress .

Comparison with this compound :

  • Complexity : The tetraoxa compound has a linear structure, offering synthetic versatility, whereas fused heterocycles are niche and hazardous .

Comparative Data Table

Property This compound 2,6,10,14-Tetramethylpentadecane γ-Hexachlorocyclohexane
Molecular Weight 276.4 g/mol 268.5 g/mol 290.8 g/mol
Boiling Point Not reported ~300°C 323°C (decomposes)
Polarity High (polyether) Low (branched alkane) Moderate (chlorinated)
Toxicity Likely low Mild skin irritant High (carcinogen)
Applications Solvent, synthesis intermediate Analytical standard Banned pesticide

Key Research Findings

  • Synthetic Efficiency : The Ru(II)-photocatalyzed method for synthesizing tetraoxa derivatives (62% yield) outperforms traditional etherification routes, which often require harsh conditions .
  • Safety Profile : Branched alkanes (e.g., 2,6,10,14-Tetramethylpentadecane) are safer for laboratory use compared to chlorinated compounds, which require stringent handling .
  • Structural Flexibility : Linear polyethers like this compound can be tailored for specific solubility or phase-transfer properties, unlike rigid heterocycles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.